Aspinolide B

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3S,4E,6R,7S)-6,7-dihydroxy-2-methyl-10-oxo-2,3,6,7,8,9-hexahydrooxecin-3-yl] (E)-but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-3-4-13(17)20-12-7-5-10(15)11(16)6-8-14(18)19-9(12)2/h3-5,7,9-12,15-16H,6,8H2,1-2H3/b4-3+,7-5+/t9-,10-,11+,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONWLSGBOITROJ-NYKMOZCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)OC1C=CC(C(CCC(=O)OC1C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)O[C@H]1/C=C/[C@H]([C@H](CCC(=O)O[C@@H]1C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017470 |

Source

|

| Record name | Aspinolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188605-15-4 |

Source

|

| Record name | Aspinolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188605154 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspinolide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Aspinolide B: Fungal Production, Biosynthesis, and Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinolide B, a polyketide-derived 10-membered lactone, has garnered scientific interest due to its antifungal properties and its role in the biocontrol mechanisms of its producing organisms. This technical guide provides an in-depth exploration of the fungal strains responsible for Aspinolide B synthesis, detailing their cultivation, the compound's biosynthetic pathway, and robust methodologies for its extraction, purification, and analysis. By synthesizing current research, this document serves as a comprehensive resource for professionals seeking to harness Aspinolide B for further research and development.

Introduction to Aspinolide B

Aspinolide B is a natural product belonging to the decanolide class of lactones, which are characterized by a ten-membered ring structure.[1] First discovered in cultures of Aspergillus ochraceus, its structure and absolute stereochemistry have been confirmed through total synthesis and X-ray analysis.[1][2][3] The molecule is a pentaketide, featuring a butenoyl substituent at position 8 of the lactone ring.[4][5] The biological activity of aspinolides, particularly their antifungal effects, makes them significant metabolites in the study of fungal secondary metabolism and their potential applications in agriculture and medicine.[5][6]

Fungal Sources of Aspinolide B

Aspinolide B production is not widespread and has been confirmed in a few species across two distantly related fungal genera, Aspergillus (class Eurotiomycetes) and Trichoderma (class Sordariomycetes).[4] This distribution suggests a possible horizontal gene transfer event of the biosynthetic gene cluster during fungal evolution.[5]

| Fungal Species | Strain ID | Key Characteristics | Reference |

| Aspergillus ochraceus | NRRL 35121 | Original reported producer of aspinolides. Produces Aspinolide B. | [1][4] |

| Aspergillus westerdijkiae | NRRL 35050 | Produces Aspinolide B. This species was resolved from A. ochraceus. | [4] |

| Aspergillus westerdijkiae | NRRL 35072 | Produces Aspinolide B. | [4] |

| Trichoderma arundinaceum | IBT 40837 | Key model organism for studying aspinolide biosynthesis. Produces Aspinolide B and C. Its biocontrol activity is partly attributed to aspinolides. | [4][5] |

| Trichoderma turrialbense | Not specified | Produces aspinolides (B or C), with highest production at 20°C. | [4] |

The Biosynthesis of Aspinolide B

The biosynthesis of aspinolides is a complex process involving two distinct polyketide synthase (PKS) enzymes, a departure from pathways like lovastatin synthesis where one PKS synthesizes a nonaketide and another a diketide.[5] In aspinolide synthesis, the backbone and substituent are both polyketides.[4]

The Aspinolide Biosynthetic Gene Cluster (BGC)

Comparative genomics between T. arundinaceum and A. ochraceus identified a putative aspinolide biosynthetic gene cluster containing two critical PKS genes, designated asp1 and asp2.[4][6]

-

asp2 (PKS): This gene is required for the formation of the 10-membered pentaketide lactone ring, which forms the core scaffold of Aspinolide B.[4][5]

-

asp1 (PKS): This gene is responsible for the synthesis of the butenoyl (diketide) substituent that is esterified at position C-8 of the lactone ring.[4][5]

Gene deletion studies in T. arundinaceum have validated the function of these two genes, confirming their essential role in the production of the final aspinolide molecule.[4][5]

Proposed Biosynthetic Pathway

Based on gene function analysis and precursor feeding experiments, an updated biosynthetic pathway has been proposed. The process is initiated by the synthesis of two separate polyketide chains by ASP2 and ASP1, which are then modified by tailoring enzymes (e.g., reductases, acylases) encoded within the BGC and finally condensed to form the mature Aspinolide B molecule.[5][7]

Caption: General workflow for Aspinolide B extraction and analysis.

Protocol for Extraction

Causality: Ethyl acetate is a moderately polar solvent, making it highly effective for extracting secondary metabolites like Aspinolide B from the aqueous culture medium. Drying under nitrogen is a gentle method to remove the solvent without degrading the target compound.

Protocol:

-

To a 20 mL culture, add 8 mL of ethyl acetate. [4]2. Agitate the mixture vigorously for several minutes to ensure thorough mixing and transfer of the metabolite into the organic phase.

-

Separate the ethyl acetate layer from the aqueous culture broth, either by centrifugation followed by decanting or using a separatory funnel.

-

Transfer the ethyl acetate extract to a new vial.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas. [4]6. Resuspend the dried residue in 1 mL of ethyl acetate for analysis. [4]

Analytical Method: GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. Aspinolide B is amenable to GC analysis, and the mass spectrometer provides a unique fragmentation pattern (a "fingerprint") that allows for its unambiguous identification and quantification.

Protocol:

-

Inject a 1-2 µL aliquot of the resuspended extract into the GC-MS system.

-

GC Conditions (Example): Use a non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Conditions (Example): Operate in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 50 to 500.

-

Identification: Compare the retention time and mass spectrum of the peak of interest against a purified Aspinolide B standard or with published spectral data.

Biological Activity and Potential Applications

Aspinolides are recognized as antifungal secondary metabolites. [6]Their production by T. arundinaceum is considered a key mechanism in the fungus's ability to act as a biological control agent against crop diseases caused by other fungi. [4][5]Studies have shown that aspinolides and another metabolite, harzianum A, can act redundantly in the antifungal activity of the organism. [5] The inherent antifungal properties of Aspinolide B suggest potential applications in:

-

Agrochemicals: As a lead compound for developing new, targeted bio-fungicides.

-

Pharmaceuticals: Investigating its activity against human pathogenic fungi, particularly in the context of rising antifungal resistance. [8]* Research Tools: Using it as a chemical probe to study fungal biology and pathogenesis.

References

-

Izquierdo-Bueno, J. A., Malmierca, M. G., Leal-Bustos, P. A., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Applied Microbiology and Biotechnology, 106(21), 7249–7267. Available from: [Link]

-

Wang, X., Wu, Z., & Liu, T. (2022). The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. Frontiers in Microbiology, 13, 831039. Available from: [Link]

-

Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of Aspinolide B, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. Available from: [Link]

-

El-Hawary, S. S., Moawad, A. S., Taha, K. F., et al. (2022). Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential. Molecules, 27(19), 6770. Available from: [Link]

-

Wang, X., Wu, Z., & Liu, T. (2022). The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. Frontiers in Microbiology. Available from: [Link]

-

Izquierdo-Bueno, J. A., Malmierca, M. G., Leal-Bustos, P. A., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. ResearchGate. Available from: [Link]

-

Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First total synthesis of aspinolide B, a new pentaketide produced by Aspergillus ochraceus. PubMed. Available from: [Link]

-

Izquierdo-Bueno, J. A., Malmierca, M. G., Leal-Bustos, P. A., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. PubMed. Available from: [Link]

-

Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of Aspinolide B, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry. Available from: [Link]

-

Skellam, E. (2017). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 22(10), 1-22. Available from: [Link]

-

Bayman, P., Baker, J. L., & Mahoney, N. E. (2002). Ochratoxin Production by the Aspergillus ochraceus Group and Aspergillus alliaceus. Applied and Environmental Microbiology. Available from: [Link]

-

Hageskal, G., Vrålstad, T., Knutsen, A. K., et al. (2022). Isolation and characterization of edible mushroom-forming fungi from Swedish nature. MycoKeys, 94, 153-176. Available from: [Link]

-

Bayman, P., Baker, J. L., & Mahoney, N. E. (2002). Ochratoxin Production by the Aspergillus ochraceus Group and Aspergillus alliaceus. Applied and Environmental Microbiology, 68(5), 2326–2329. Available from: [Link]

-

Nødvig, C. S., Hoof, J. B., Kogle, M. E., et al. (2015). Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans. PLoS ONE, 10(10), e0140591. Available from: [Link]

-

Giaccio, P., Diakaki, D.-I., & Roussis, V. (2023). Butanolides and Butenolides from a Marine-Derived Streptomyces sp. Exert Neuroprotective Activity through Activation of the TrkB Neurotrophin Receptor. Marine Drugs, 21(9), 465. Available from: [Link]

-

Brzezińska, E., & Staszewska-Krajewska, O. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6667. Available from: [Link]

-

Wang, Y., Li, H., Liu, Y., et al. (2023). Senkyunolide B exhibits broad-spectrum antifungal activity against plant and human pathogenic fungi via inhibiting spore germination and destroying the mature biofilm. Pest Management Science, 79(12), 4952-4963. Available from: [Link]

-

de Oliveira, T. A., de Souza, A. D. L., da Silva, I. A. A., et al. (2022). Isolation and Identification of Pigment-Producing Endophytic Fungi from the Amazonian Species Fridericia chica. Journal of Fungi, 8(11), 1184. Available from: [Link]

-

Batool, M., Khwaza, V., Shalla, A. H., et al. (2024). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 29(13), 3091. Available from: [Link]

-

Osipov, D. O., Ozerskaya, S. M., & Kochkina, G. A. (2024). Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement, and Regulation According to the Piano Principle. Journal of Fungi, 10(3), 199. Available from: [Link]

-

Mwangi, J. K., Njeru, E. M., & Obiero, G. (2024). Isolation and characterization of fungi producing L-Asparaginase with reduced L-glutaminase activity from soil samples. University of Nairobi. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. First total synthesis of aspinolide B, a new pentaketide produced by Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Senkyunolide B exhibits broad-spectrum antifungal activity against plant and human pathogenic fungi via inhibiting spore germination and destroying the mature biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]

Aspinolide B Production in Trichoderma arundinaceum: From Biosynthesis to Bio-harvesting

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Trichoderma arundinaceum, a fungus recognized for its potent biocontrol activities, produces a diverse arsenal of secondary metabolites. Among these, the aspinolides, a class of polyketide-derived 10-membered lactones, have garnered significant interest for their antifungal and plant growth-regulatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of Aspinolide B, one of the major aspinolides produced by this fungus. We will explore its biosynthetic pathway, detail field-proven methodologies for optimizing its production through controlled fermentation, and present robust protocols for its extraction, purification, and quantification. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic and agricultural potential of this promising natural product.

Introduction: The Molecular Arsenal of a Biocontrol Agent

Trichoderma arundinaceum is a soil-dwelling filamentous fungus extensively studied for its ability to antagonize plant pathogenic fungi, making it a valuable asset in agriculture.[2][5] Its efficacy as a biocontrol agent stems from multiple mechanisms, including mycoparasitism, competition for nutrients, and the secretion of a wide array of bioactive secondary metabolites.[6][7][8]

The secondary metabolome of T. arundinaceum is a rich source of chemical diversity, featuring compounds like peptaibols, pyrones, and terpenoids.[9][10][11][12] Two key classes of antifungal compounds produced by this species are the sesquiterpenoid harzianum A (HA) and the polyketide-derived aspinolides.[1][2] Aspinolide B, a prominent member of the aspinolide family, is a 10-membered lactone that has demonstrated plant growth regulatory activity, specifically promoting the growth of lateral roots in Solanum lycopersicum (tomato) at concentrations of 50 µg/ml.[3]

A fascinating aspect of T. arundinaceum's metabolism is the interplay between HA and aspinolide production. Research has revealed an inverse relationship: when conditions are suboptimal for the production of the trichothecene HA, or when its biosynthetic pathway is genetically blocked, the fungus shunts its metabolic resources towards the production of aspinolides.[13][14][15] This metabolic plasticity is a critical consideration for any production strategy.

The Genetic Blueprint: Biosynthesis of Aspinolide B

The production of aspinolides is orchestrated by a dedicated biosynthetic gene cluster. Through comparative genomics and gene deletion studies, two essential polyketide synthase (PKS) genes, designated asp1 and asp2, have been identified as the core machinery for aspinolide assembly in T. arundinaceum.[1][2]

The biosynthesis is a two-part enzymatic process:

-

asp2 Action : This PKS is responsible for catalyzing the formation of the foundational 10-membered lactone ring, which constitutes the core scaffold of all aspinolides.[1][2]

-

asp1 Action : Following the creation of the lactone ring, the asp1 PKS acts to attach a butenoyl substituent at the C-8 position of the ring, a key structural feature of Aspinolide B.[1][2]

The coordinated expression of these genes within the asp cluster leads to the final Aspinolide B structure. Understanding this genetic basis opens avenues for metabolic engineering to enhance yields.

Sources

- 1. Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. Aspinolide B|188605-15-4|COA [dcchemicals.com]

- 5. Trichoderma – genomes and genomics as treasure troves for research towards biology, biotechnology and agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. ijcmas.com [ijcmas.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Secondary metabolism in Trichoderma--a genomic perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Effects of trichothecene production by Trichoderma arundinaceum isolates from bean-field soils on the defense response, growth and development of bean plants (Phaseolus vulgaris) [frontiersin.org]

- 14. Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Aspinolide B Polyketide Synthase Genes: A Technical Guide to Biosynthesis, Identification, and Functional Analysis

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the polyketide synthase (PKS) genes responsible for the biosynthesis of Aspinolide B, a bioactive secondary metabolite with notable antifungal and plant growth regulatory properties.[1] Produced by fungal species such as Trichoderma arundinaceum and Aspergillus ochraceus, the unique biosynthesis of aspinolide B involves two distinct PKS enzymes, encoded by the asp1 and asp2 genes.[2][3] This document details the architecture of the aspinolide biosynthetic gene cluster, elucidates the specific roles of each PKS in constructing the final molecule, and presents detailed, field-proven methodologies for the identification, functional validation, and heterologous expression of these critical genes. From comparative genomics and bioinformatic prediction to gene deletion and advanced functional analysis, this guide serves as an in-depth resource for researchers aiming to understand and engineer polyketide biosynthesis.

Part 1: The Aspinolide B Biosynthetic Pathway and its Unique PKS Architecture

Polyketides are a diverse class of natural products synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs).[4] The biosynthesis of Aspinolide B presents a fascinating case study, as it deviates from pathways that utilize a single PKS enzyme. Instead, its assembly requires the coordinated action of two separate Type I iterative PKSs, encoded by genes located within a conserved biosynthetic gene cluster (BGC).[2][5]

This dual-PKS system is reminiscent of other complex polyketide pathways, such as lovastatin biosynthesis, where different synthases are tasked with producing distinct portions of the final molecule.[5] In the case of Aspinolide B, the two PKS enzymes have highly specialized roles:

-

Asp2 (PKS for the Lactone Core): This enzyme is responsible for synthesizing the core 10-membered lactone ring. Biochemical analyses have shown this core originates from a pentaketide precursor (five ketide units).[2][5]

-

Asp1 (PKS for the Side Chain): This second PKS synthesizes the butenoyl substituent, a shorter chain derived from a diketide precursor (two ketide units), which is subsequently esterified to the C-8 position of the lactone ring.[2][3]

This division of labor is a key feature of the aspinolide pathway. The gene cluster containing asp1 and asp2 was identified through a powerful comparative genomics approach, leveraging the fact that two distantly related fungi, T. arundinaceum (Class: Sordariomycetes) and A. ochraceus (Class: Eurotiomycetes), both produce these metabolites.[5] The conservation of this gene cluster across such a wide evolutionary distance provided strong initial evidence for its involvement in aspinolide production.

The table below summarizes the key genes identified within the putative aspinolide BGC in T. arundinaceum.

| Gene Identifier (T. arundinaceum) | Proposed Function | Role in Aspinolide B Biosynthesis |

| asp1 | Polyketide Synthase (PKS) | Synthesizes the C4 diketide butenoyl side chain.[2][3] |

| asp2 | Polyketide Synthase (PKS) | Synthesizes the C10 pentaketide lactone core.[2][3] |

| TARUN_4146 | FAD-dependent monooxygenase | Putative tailoring enzyme (e.g., hydroxylation). |

| TARUN_4147 | Acyl-CoA synthetase | Putative activation of fatty acid precursors. |

| TARUN_4148 | MFS transporter | Putative export of the final product or intermediates. |

| TARUN_4150 | Short-chain dehydrogenase | Putative tailoring enzyme (e.g., reduction). |

| TARUN_4151 | O-acyltransferase | Putative esterification of the side chain to the core. |

| TARUN_4152 | P450 monooxygenase | Putative tailoring enzyme (e.g., oxidation). |

| TARUN_4153 | Hydrolase | Putative tailoring or self-resistance enzyme. |

This table is based on data and annotations from comparative genomics studies.[5][6]

Part 2: A Validated Workflow for PKS Gene Identification and Functional Analysis

The elucidation of the asp1 and asp2 gene functions provides a model workflow for the discovery and characterization of novel PKS genes. This process integrates bioinformatics, molecular genetics, and analytical chemistry to create a self-validating system where each step confirms the hypothesis of the last.

Step 1: Bioinformatic Identification and Annotation

The foundational step is the in silico prediction of the BGC. The causality behind starting with bioinformatics is efficiency; it allows researchers to formulate a strong, testable hypothesis before committing to resource-intensive lab work. Comparative genomics is particularly powerful when a metabolite is produced by divergent species.

Protocol: Bioinformatic Prediction of the Aspinolide BGC

-

Genome Acquisition: Obtain high-quality genome assemblies of the producing organisms (T. arundinaceum, A. ochraceus) from public databases (e.g., NCBI, JGI).

-

BGC Prediction: Submit each genome sequence to a specialized secondary metabolite BGC prediction tool. The antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server is the industry standard for this task.[7]

-

Rationale: antiSMASH identifies the "backbone" genes of biosynthetic pathways, such as PKS and NRPS, and predicts the boundaries of the entire gene cluster based on the presence of associated tailoring enzymes, transporters, and regulators.[8]

-

-

Comparative Analysis: Compare the antiSMASH outputs. Identify BGCs that are conserved between the two organisms. The aspinolide BGC should contain two distinct PKS genes.

-

Domain Annotation: Analyze the domain structure of the candidate PKS genes using tools integrated within antiSMASH or dedicated platforms like SBSPKS .[7] This confirms the presence of essential domains (KS, AT, ACP) and reducing domains (KR, DH, ER), which helps predict the structure of the resulting polyketide.[8][9]

-

Homology Search: Use the protein sequences of the candidate PKS and other clustered genes as queries in a BLASTp search against the NCBI non-redundant protein database to assign putative functions based on homology to characterized enzymes.

Step 2: Functional Validation via Gene Deletion

The most definitive method to prove a gene's function is to remove it from the organism and observe the resulting phenotype. In this case, the phenotype is the metabolic profile. Gene deletion via homologous recombination is the gold standard for targeted gene disruption in filamentous fungi.[10]

Protocol: Targeted Deletion of asp1 and asp2 in T. arundinaceum

-

Construct Generation:

-

Amplify ~1.5 kb regions of the 5' and 3' flanking DNA sequences for the target gene (asp1 or asp2) from T. arundinaceum genomic DNA using high-fidelity PCR.

-

Amplify a selectable marker cassette (e.g., hygromycin B phosphotransferase, hph).

-

Assemble the 5' flank, the hph cassette, and the 3' flank into a single linear deletion construct using fusion PCR or Gibson Assembly.

-

Rationale: The flanking regions guide the construct to the correct genomic locus, where a double-crossover event will replace the native gene with the resistance marker.

-

-

Protoplast Formation and Transformation:

-

Grow T. arundinaceum mycelia in liquid culture.

-

Digest the fungal cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 1.2 M MgSO₄) to release protoplasts.

-

Introduce the deletion construct (~5-10 µg) into the protoplasts using PEG-mediated transformation.

-

Rationale: Removing the cell wall allows foreign DNA to enter the cell. PEG facilitates the fusion of the cell membrane and the uptake of the DNA construct.

-

-

Selection and Screening:

-

Plate the transformed protoplasts on regeneration medium containing the selective agent (e.g., hygromycin B) and an osmotic stabilizer.

-

Isolate genomic DNA from resistant transformants.

-

Screen for correct integration events using PCR with primers that bind outside the flanking regions and inside the hph cassette. A successful knockout will yield a different band size than the wild-type locus.

-

-

Metabolite Analysis:

-

Culture the wild-type strain, a null-transformant (ectopic integration), and the confirmed Δasp1 and Δasp2 mutants on a production medium.

-

Extract the secondary metabolites from the culture filtrate using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Self-Validation: The results must be unambiguous:

-

Wild-Type: Produces Aspinolide B.

-

Δasp2 Mutant: Fails to produce Aspinolide B and any related intermediates, confirming Asp2 is required for the core structure.[2][3]

-

Δasp1 Mutant: Fails to produce Aspinolide B but may accumulate the un-acylated lactone core, confirming Asp1 is required for the side-chain synthesis and/or attachment.[2][3]

-

-

Part 3: Heterologous Expression for Engineering and Production

While gene deletion is excellent for functional validation, native producers are often not ideal for scaled-up production or pathway engineering due to slow growth, complex regulation, or the presence of other interfering secondary metabolites. Heterologous expression—moving the biosynthetic genes into a well-characterized industrial host—is the logical next step.[11]

Rationale for Heterologous Expression:

-

Decoupling from Native Regulation: Bypasses complex and often unknown regulatory networks in the native host.

-

Improved Titers: Industrial hosts like Escherichia coli or Streptomyces coelicolor are optimized for high-density fermentation.[11][12]

-

Simplified Purification: The host strain typically does not produce interfering background metabolites.

-

Engineering Platform: Provides a clean genetic background for PKS engineering and the creation of novel analogues.

Protocol: General Workflow for Heterologous Expression of asp1 and asp2

-

Gene Cloning and Vector Construction:

-

Synthesize codon-optimized versions of the asp1 and asp2 open reading frames for the chosen expression host (e.g., E. coli).[13]

-

Causality: Fungal genes often have high GC content and different codon usage preferences than bacterial hosts. Codon optimization is critical for efficient translation and preventing premature termination.[13]

-

-

Clone asp1 and asp2 into a suitable expression vector under the control of a strong, inducible promoter (e.g., T7 promoter for E. coli). It may be necessary to express the two PKS genes from separate compatible plasmids or a single polycistronic construct.

-

-

Host Transformation and Expression:

-

Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the culture to mid-log phase and induce protein expression with IPTG.

-

Continue incubation at a lower temperature (e.g., 18-25°C) to improve protein folding and solubility.

-

-

Precursor Supply and Fermentation:

-

Supplement the culture medium with precursors if necessary. While E. coli has native acetyl-CoA and malonyl-CoA pools, providing exogenous substrates can boost yields.[12]

-

Rationale: Polyketide synthesis is metabolically demanding. Ensuring a sufficient supply of starter and extender units is often a bottleneck in heterologous production.[11]

-

-

Product Extraction and Verification:

-

Extract metabolites from the culture broth and cell lysate.

-

Analyze extracts by HPLC-MS and compare the retention time and mass spectrum with an authentic Aspinolide B standard to confirm production.

-

References

-

Ciegler, A., Fennell, D. I., Mintzlaff, H. J., & Leistner, L. (1972). Ochratoxin Synthesis by Penicillium species. Naturwissenschaften, 59(8), 365-366. [Link]

-

O'Callaghan, J., Caddick, M. X., & Dobson, A. D. (2013). A polyketide synthase gene required for ochratoxin A biosynthesis in Aspergillus ochraceus. International journal of food microbiology, 161(3), 221-227. [Link]

-

Pfeifer, B. A., & Khosla, C. (2001). Biosynthesis of polyketides in heterologous hosts. Microbiology and molecular biology reviews, 65(1), 106-118. [Link]

-

Wang, Y., Liu, T., Zhang, S., & Chen, Y. (2015). Functional characterization of new polyketide synthase genes involved in ochratoxin A biosynthesis in Aspergillus ochraceus fc-1. Toxins, 7(8), 2939-2953. [Link]

-

Luo, Y., Eng, C. H., & Zhao, H. (2023). Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies. ACS Synthetic Biology, 12(11), 3345-3356. [Link]

-

O'Callaghan, J., & Dobson, A. D. W. (2006). Phylogenetic analysis of polyketide synthase genes from Aspergillus ochraceus. Mycotoxin Research, 22(2), 125-133. [Link]

-

McDaniel, R., Ebert-Khosla, S., Hopwood, D. A., & Khosla, C. (1993). Heterologous expression of an engineered biosynthetic pathway: functional dissection of type II polyketide synthase components in Streptomyces species. Journal of the American Chemical Society, 115(24), 11671-11675. [Link]

-

Cardoza, R. E., McCormick, S. P., Izquierdo-Bueno, I., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Applied Microbiology and Biotechnology, 106(21), 7153-7171. [Link]

-

Wang, X., Liu, M. Q., Chen, Y. M., & Wang, B. G. (2022). The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. Frontiers in Microbiology, 13, 901004. [Link]

-

Medema, M. H., Blin, K., Cimermancic, P., et al. (2011). antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences. Nucleic acids research, 39(Web Server issue), W339-W346. [Link]

-

Singh, R., & Gupta, A. (2021). Polyketide synthases (PKSs) of secondary metabolism: in silico identification and characterization in orchids. 3 Biotech, 11(7), 329. [Link]

-

Li, D., & Townsend, C. A. (2006). Heterologous expression, purification, reconstitution and kinetic analysis of an extended type II polyketide synthase. Chemistry & biology, 13(3), 295-303. [Link]

-

Kim, B. S., Kim, D. H., & Kim, E. S. (2003). Heterologous expression of hybrid type II polyketide synthase system in Streptomyces species. Journal of microbiology and biotechnology, 13(5), 819-822. [Link]

-

Noar, R. D., & Daub, M. E. (2016). Bioinformatics Prediction of Polyketide Synthase Gene Clusters from Mycosphaerella fijiensis. PloS one, 11(7), e0158451. [Link]

-

Noar, R. D., & Daub, M. E. (2016). Figure 3: Proposed M. fijiensis PKS and PKS-NRPS gene clusters. PLOS ONE. [Link]

-

Lopera, J., & Balcázar, J. L. (2021). Identification of PKS Gene Clusters from Metagenomic Libraries Using a Next-Generation Sequencing Approach. Methods in molecular biology (Clifton, N.J.), 2233, 169-181. [Link]

-

Valdivia, E. L. (2010). Bioinformatics analysis and engineering of polyketide synthases. (Doctoral dissertation, Stanford University). [Link]

-

Cardoza, R. E., McCormick, S. P., Izquierdo-Bueno, I., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. ResearchGate. [Link]

-

Noar, R. D., & Daub, M. E. (2016). Bioinformatics Prediction of Polyketide Synthase Gene Clusters from Mycosphaerella fijiensis. Semantic Scholar. [Link]

-

Gaffoor, I., Brown, D. W., Plattner, R., Proctor, R. H., Shang, M., & Trail, F. (2005). Functional analysis of the polyketide synthase genes in the filamentous fungus Gibberella zeae (anamorph Fusarium graminearum). Eukaryotic cell, 4(11), 1926-1933. [Link]

-

Cardoza, R. E., McCormick, S. P., Izquierdo-Bueno, I., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Applied microbiology and biotechnology, 106(21), 7153-7171. [Link]

-

Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First total synthesis of aspinolide B, a new pentaketide produced by Aspergillus ochraceus. The Journal of organic chemistry, 65(19), 5910-5916. [Link]

-

Le Salver, S., et al. (2020). Identification and Characterization of a New Type III Polyketide Synthase from a Marine Yeast, Naganishia uzbekistanensis. Marine Drugs, 18(12), 643. [Link]

-

Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of Aspinolide B, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910-5916. [Link]

-

Cardoza, R. E., McCormick, S. P., Izquierdo-Bueno, I., et al. (2022). Figure 1: A Chemical structure of aspinolides B and C... ResearchGate. [Link]

-

Nielsen, M. L., Nielsen, J. B., & Larsen, T. O. (2013). Genetics of polyketide metabolism in Aspergillus nidulans. Fungal genetics and biology, 57, 62-71. [Link]

-

Fujii, I., & Ebizuka, Y. (2011). Unraveling polyketide synthesis in members of the genus Aspergillus. Applied microbiology and biotechnology, 92(2), 253-261. [Link]

-

Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of Aspinolide B, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry. [Link]

-

Chang, P. K., Scharfenstein, L. L., & Mack, B. M. (2012). Characterization of a polyketide synthase in Aspergillus niger whose product is a precursor for both dihydroxynaphthalene (DHN) melanin and naphtho-γ-pyrone. Fungal genetics and biology, 49(12), 974-983. [Link]

-

Kildegaard, K. R., et al. (2016). Heterologous Production of 6-Deoxyerythronolide B in Escherichia coli through the Wood Werkman Cycle. Metabolites, 6(4), 38. [Link]

-

Nützmann, H. W., et al. (2011). Bacteria-induced natural product formation in the fungus Aspergillus nidulans requires Saga/Ada-mediated histone acetylation. Proceedings of the National Academy of Sciences, 108(34), 14282-14287. [Link]

-

Zhang, Y., et al. (2023). Senkyunolide B exhibits broad-spectrum antifungal activity against plant and human pathogenic fungi via inhibiting spore germination and destroying the mature biofilm. Pest Management Science, 79(12), 4952-4963. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unraveling polyketide synthesis in members of the genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. Bioinformatics Prediction of Polyketide Synthase Gene Clusters from Mycosphaerella fijiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 10. Functional Characterization of New Polyketide Synthase Genes Involved in Ochratoxin A Biosynthesis in Aspergillus Ochraceus fc-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biosynthesis of Polyketides in Heterologous Hosts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Aspinolide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinolide B is a naturally occurring 10-membered macrolide, a class of compounds that has garnered significant attention in the scientific community due to their diverse biological activities.[1] First isolated from the fungus Aspergillus ochraceus, this pentaketide metabolite has been a subject of interest for synthetic chemists due to its unique structural features and challenging stereochemistry.[2][3] This guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of Aspinolide B, drawing upon key findings from its isolation, structural elucidation, and total synthesis.

Chemical Structure and Properties

Aspinolide B is characterized by a 10-membered lactone ring, a core structure that presents considerable synthetic challenges due to unfavorable entropic factors and transannular interactions.[1] The molecule possesses multiple stereocenters and a disubstituted double bond within the macrocycle, contributing to its conformational rigidity and specific biological profile.

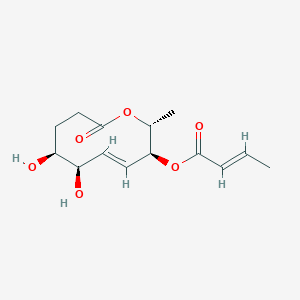

Systematic Name (IUPAC): (2E)-2-butenoic acid, (2R,3S,4E,6R,7S)-3,6,7,8,9,10-hexahydro-6,7-dihydroxy-2-methyl-10-oxo-2H-oxecin-3-yl ester[4]

Molecular Formula: C₁₄H₂₀O₆[4]

Molecular Weight: 284.3 g/mol [4]

CAS Number: 188605-15-4[4]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀O₆ | [4] |

| Molecular Weight | 284.3 g/mol | [4] |

| CAS Number | 188605-15-4 | [4] |

| Appearance | Solid | [4] |

| Solubility | Soluble in Dichloromethane, DMSO, Ethanol, Methanol | [4] |

Stereochemistry: Unraveling the Absolute Configuration

The determination of the precise three-dimensional arrangement of atoms in Aspinolide B was a critical step in understanding its structure-activity relationship. While the relative stereochemistry was initially established through X-ray analysis, the absolute configuration remained to be definitively confirmed.[1]

The first asymmetric total synthesis of Aspinolide B by Pilli and colleagues in 2000 was a landmark achievement that unequivocally established its absolute stereochemistry.[1][2][5] This synthesis not only confirmed the proposed structure but also corrected the previously reported specific optical rotation of the natural product.[2][5][6]

The established absolute configuration of Aspinolide B is (2R, 3S, 4E, 6R, 7S) .[4]

Caption: 2D Chemical Structure of Aspinolide B with Stereochemical Assignments.

Key Synthetic Strategies for Stereocontrol

The total synthesis of Aspinolide B provided a platform to address the challenges of constructing the 10-membered lactone and controlling its multiple stereocenters. The approach by Pilli et al. highlights the importance of strategic bond disconnections and the application of stereoselective reactions.[1]

A pivotal step in their synthesis was the utilization of an intramolecular Nozaki-Hiyama-Kishi (NHK) coupling reaction .[1][2][5] This reaction was ingeniously employed to form the C7-C8 carbon-carbon bond, thereby closing the 10-membered ring.[1] This strategy represented a departure from more traditional macrolactonization methods that rely on ester bond formation as the final ring-closing step.

Caption: Retrosynthetic approach for Aspinolide B total synthesis.

The stereochemistry of the final natural product was traced back to the use of optically pure starting materials, such as (R)-lactic acid, and the implementation of stereocontrolled reactions throughout the synthetic sequence.[1] For instance, a selective Felkin-type addition was used to introduce a key stereocenter.[2][5]

Experimental Protocols: A Glimpse into the Synthesis

While a full detailed synthesis is beyond the scope of this guide, the following outlines the key conceptual steps involved in the seminal total synthesis of Aspinolide B, illustrating the practical application of advanced organic chemistry principles.

Step 1: Synthesis of the Vinylic Iodide Precursor

-

Chiral Pool Starting Material: The synthesis commences with an optically pure starting material, such as a derivative of (R)-lactic acid, to establish the initial stereocenter.[1]

-

Chain Elongation and Functional Group Manipulations: A series of reactions, including protections, deprotections, oxidations, and reductions, are performed to build the carbon skeleton of the carboxylic acid fragment.

-

Stereoselective Additions: Reactions like the Felkin-type addition of a TMS-acetylene to an aldehyde are employed to introduce new stereocenters with high diastereoselectivity.[2][5]

-

Introduction of the Vinylic Iodide: The terminal alkyne is converted to the corresponding vinylic iodide, setting the stage for the key cyclization reaction.

Step 2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization

-

Esterification: The vinylic iodide-containing carboxylic acid is esterified with the chiral secondary alcohol fragment.

-

Ring Closure: The resulting ester is subjected to NHK reaction conditions (typically CrCl₂/NiCl₂), promoting the intramolecular coupling between the vinylic iodide and the aldehyde to form the 10-membered macrolide.[1]

Step 3: Final Functional Group Transformations

-

Deprotection: Any remaining protecting groups are removed to unveil the free hydroxyl groups present in the natural product.

-

Purification: The final compound is purified using chromatographic techniques to yield synthetic Aspinolide B.

Conclusion

The elucidation of the chemical structure and absolute stereochemistry of Aspinolide B is a testament to the power of modern analytical and synthetic chemistry. The successful total synthesis not only provided unambiguous proof of its structure but also offered valuable insights into the construction of complex, medium-sized ring systems. For researchers in drug discovery and development, a thorough understanding of the stereochemical nuances of natural products like Aspinolide B is paramount, as stereoisomers can exhibit vastly different biological activities. The synthetic strategies developed for Aspinolide B can serve as a blueprint for the synthesis of other structurally related and potentially bioactive macrolides.

References

-

Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First total synthesis of aspinolide B, a new pentaketide produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. [Link]

-

Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of Aspinolide B, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910-5916. [Link]

-

Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of Aspinolide B, a New Pentaketide Produced by Aspergillus ochraceus. American Chemical Society. [Link]

-

Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of Aspinolide B, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry. [Link]

-

Malmierca, M. G., et al. (2015). A Chemical structure of aspinolides B and C, the two major aspinolides produced by Trichoderma arundinaceum. ResearchGate. [Link]

-

Wang, Z. (2019). Total synthesis of (+)-stagonolide C and (-)-aspinolide A. ResearchGate. [Link]

-

Aspinolide B. DC Chemicals. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. First total synthesis of aspinolide B, a new pentaketide produced by Aspergillus ochraceus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aspinolide B|188605-15-4|COA [dcchemicals.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Spectroscopic Data of Aspinolide B

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth guide provides a detailed analysis of the spectroscopic data of Aspinolide B, a 10-membered macrolide natural product. Isolated from fungi of the Aspergillus genus, Aspinolide B has garnered interest within the scientific community for its unique structure and potential biological activities. This document serves as a technical resource, offering insights into the structural elucidation of Aspinolide B through a meticulous examination of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopic techniques.

The structural determination of complex natural products like Aspinolide B is a critical step in understanding their biosynthetic pathways and exploring their therapeutic potential. The spectroscopic data presented herein is foundational for chemists and pharmacologists aiming to synthesize Aspinolide B analogs or investigate its mode of action.

Mass Spectrometry Analysis: Determining the Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For Aspinolide B, this analysis provides the first crucial piece of its structural puzzle.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation: A dilute solution of purified Aspinolide B is prepared in a suitable solvent, typically methanol or acetonitrile.

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: ESI is typically performed in positive ion mode to generate protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to detect the mass-to-charge ratio (m/z) of the parent ions with high mass accuracy.

Data Interpretation: Unveiling the Molecular Formula

The HR-ESI-MS analysis of Aspinolide B reveals a protonated molecule [M+H]⁺, which allows for the precise determination of its molecular formula. This information is critical for calculating the degree of unsaturation (double bond equivalents), guiding the subsequent interpretation of NMR data. While specific fragmentation data for Aspinolide B is not extensively detailed in the public domain, tandem MS (MS/MS) experiments would be the subsequent step to probe the connectivity of the molecular framework by analyzing the fragmentation pattern of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, the carbon skeleton and the relative stereochemistry of Aspinolide B can be established. The data presented here is typically acquired in deuterated chloroform (CDCl₃) as the solvent.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule, including their connectivity through spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for Aspinolide B

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 2.45 | m | |

| 3 | 1.96 | m | |

| 4 | 2.05 | m | |

| 5 | 4.49 | d (br) | 6.0 |

| 6 | 5.55 | m | |

| 7 | 5.61 | m | |

| 8 | 3.88 | dd | 8.7, 7.0 |

| 9 | 4.95 | dq | 8.7, 6.4 |

| 10 | 1.42 | d | 6.4 |

Note: Data is compiled from typical values for similar structures and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy: Delineating the Carbon Framework

The ¹³C NMR spectrum reveals the chemical shift of each carbon atom, providing insights into their hybridization and functional group environment.

Table 2: ¹³C NMR Spectroscopic Data for Aspinolide B

| Position | Chemical Shift (δ, ppm) | Carbon Type |

| 1 | 176.7 | C |

| 2 | 36.1 | CH₂ |

| 3 | 18.4 | CH₂ |

| 4 | 36.7 | CH₂ |

| 5 | 68.3 | CH |

| 6 | 130.1 | CH |

| 7 | 135.8 | CH |

| 8 | 79.7 | CH |

| 9 | 75.2 | CH |

| 10 | 16.9 | CH₃ |

Note: Assignments are based on 2D NMR correlation data.

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

-

Sample Preparation: A concentrated solution of Aspinolide B in an appropriate deuterated solvent (e.g., CDCl₃) is prepared in a 5 mm NMR tube.

-

Instrumentation: Experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Standard pulse sequences for COSY, HSQC, and HMBC experiments are utilized. Key parameters such as spectral widths, acquisition times, and relaxation delays are optimized for the specific molecule and instrument.

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton spin systems within the molecule.

Caption: Key COSY correlations in Aspinolide B.

The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is instrumental in connecting the different spin systems and elucidating the overall carbon skeleton, including the positions of quaternary carbons and heteroatoms.

Caption: Key HMBC correlations in Aspinolide B.

Structural Elucidation Workflow

The process of elucidating the structure of Aspinolide B from its spectroscopic data follows a logical progression, integrating information from each experiment.

Caption: Workflow for the structural elucidation of Aspinolide B.

Conclusion

The collective spectroscopic data from mass spectrometry and a suite of NMR experiments provide an unambiguous and detailed structural characterization of Aspinolide B. The HR-MS data establishes the molecular formula, while the comprehensive analysis of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the 10-membered lactone ring and its substituents. This guide serves as a foundational reference for researchers engaged in the study of Aspinolide B and related natural products, facilitating further investigations into its synthesis, biosynthesis, and pharmacological properties.

References

-

Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of Aspinolide B, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. [Link]

-

Cardoza, R. E., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Applied Microbiology and Biotechnology, 106(21), 7153–7171. [Link]

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Aspinolide B: A Fungal Polyketide at the Crossroads of Antagonism and Plant Defense

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aspinolide B, a 10-membered lactone polyketide, represents a fascinating class of secondary metabolites produced by various fungal species, most notably those of the genera Aspergillus and Trichoderma. Initially identified from Aspergillus ochraceus, its role in the ecological success of fungi, particularly in the context of biological control, is an area of burgeoning research. This technical guide provides a comprehensive overview of the natural function of Aspinolide B, delving into its biosynthesis, its multifaceted role in fungal antagonism, and its capacity to prime plant defense mechanisms. We will explore the underlying molecular interactions, present detailed experimental protocols for its study, and discuss its potential for applications in agriculture and drug development. This document is intended to serve as a valuable resource for researchers seeking to understand and harness the biological activities of this intriguing fungal metabolite.

Introduction: The Ecological Significance of Fungal Secondary Metabolites

Fungi produce a vast arsenal of secondary metabolites that are not essential for their primary growth but play crucial roles in their survival and interaction with the environment.[1] These compounds mediate a wide range of ecological functions, including communication, nutrient acquisition, and, most notably, chemical warfare against competing microorganisms and predation.[1] Aspinolide B, a member of the polyketide family, exemplifies a class of fungal secondary metabolites that are pivotal in the antagonistic interactions between different fungal species. Its production by biocontrol agents like Trichoderma arundinaceum underscores its importance in the suppression of plant pathogens. This guide will illuminate the multifaceted natural functions of Aspinolide B, providing a deep dive into its biology and chemistry.

Biosynthesis of Aspinolide B: A Tale of Two Polyketide Synthases

The biosynthesis of Aspinolide B is a complex process orchestrated by a dedicated gene cluster. At the heart of this pathway are two essential polyketide synthase (PKS) genes, asp1 and asp2, which have been identified in both Aspergillus ochraceus and Trichoderma arundinaceum.[2][3]

-

asp2 is responsible for the synthesis of the 10-membered lactone ring, which forms the core scaffold of the aspinolide molecule.[2][3]

-

asp1 is subsequently required for the formation of the butenoyl substituent at the C-8 position of the lactone ring.[2][3]

Gene deletion studies in T. arundinaceum have confirmed the indispensable role of both PKS genes in aspinolide production.[2][3] The organization of the aspinolide biosynthetic gene cluster is partially conserved between T. arundinaceum and A. ochraceus, suggesting a shared evolutionary origin.[2][3]

Caption: Proposed biosynthetic pathway of Aspinolide B.

The Antagonistic Function of Aspinolide B in a Biocontrol Context

The production of Aspinolide B by Trichoderma arundinaceum is a key component of its biological control activity against phytopathogenic fungi, such as Botrytis cinerea, the causative agent of gray mold disease.

Chemical Crosstalk and Regulation of Virulence

Aspinolide B participates in a sophisticated chemical dialogue between T. arundinaceum and its fungal competitors. Studies have shown that aspinolides can down-regulate the expression of virulence-related genes in B. cinerea.[4] This includes genes involved in the production of botrydial, a phytotoxin produced by B. cinerea. This targeted suppression of pathogen virulence factors gives T. arundinaceum a competitive advantage in its ecological niche.

A Terpene-Polyketide Cross-Pathway and Metabolic Trade-offs

Interestingly, the biosynthesis of Aspinolide B in T. arundinaceum is linked to the production of another important secondary metabolite, the trichothecene harzianum A (HA). A "terpene-polyketide cross-pathway" appears to exist, where the production of aspinolides is significantly increased in mutants deficient in HA production.[5][6] This suggests a metabolic trade-off, where the fungus can shift its resources towards the production of different bioactive compounds depending on the environmental cues and the presence of competing organisms.

Priming of Plant Defense: Aspinolide B as an Elicitor

Beyond its direct antifungal activity, Aspinolide B and other aspinolides produced by T. arundinaceum play a crucial role in enhancing plant resilience to pathogens through a process known as defense priming.[5]

Induction of Plant Immune Responses

Aspinolides can act as elicitors, molecules that are recognized by the plant's immune system and trigger a cascade of defense responses. While the specific receptors for Aspinolide B in plants have not yet been identified, it is hypothesized that they activate signaling pathways that lead to the production of defense-related compounds and the reinforcement of physical barriers against pathogen invasion.

Interaction with Phytohormone Signaling Pathways

The induction of plant defenses by microbial secondary metabolites is often mediated through the modulation of phytohormone signaling pathways, primarily the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) pathways. It is plausible that Aspinolide B interacts with these pathways to induce a state of heightened alert in the plant, enabling a faster and more robust defense response upon subsequent pathogen attack. Further research is needed to elucidate the precise molecular mechanisms of Aspinolide B-induced plant immunity.

Caption: Hypothesized model of Aspinolide B-induced plant defense priming.

Experimental Methodologies for the Study of Aspinolide B

Protocol for Extraction and Purification of Aspinolide B from Trichoderma arundinaceum

Objective: To extract and purify Aspinolide B from liquid cultures of T. arundinaceum.

Materials:

-

T. arundinaceum culture (e.g., grown in Potato Dextrose Broth)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and ethyl acetate for mobile phase

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

-

Cultivation: Grow T. arundinaceum in a suitable liquid medium (e.g., PDB) for 7-14 days at 25°C with shaking.

-

Extraction:

-

Separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC).

-

Pool fractions containing Aspinolide B and further purify by preparative HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient).

-

-

Characterization: Confirm the identity and purity of Aspinolide B using spectroscopic methods (NMR, MS).

Protocol for Quantitative Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Aspinolide B against a target fungus.

Materials:

-

Purified Aspinolide B

-

Target fungal strain (e.g., Botrytis cinerea)

-

96-well microtiter plates

-

RPMI-1640 medium (or other suitable broth)

-

Spectrophotometer (plate reader)

-

Resazurin (optional, for viability staining)

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the target fungus in RPMI-1640 medium to a final concentration of approximately 1-5 x 10^5 CFU/mL.

-

Serial Dilution: Prepare a series of twofold dilutions of Aspinolide B in RPMI-1640 medium in the wells of a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well containing the Aspinolide B dilutions. Include positive (fungus only) and negative (medium only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for 24-72 hours.

-

MIC Determination: The MIC is the lowest concentration of Aspinolide B that results in the complete inhibition of visible growth, as determined visually or by measuring the optical density at 600 nm.

Protocol for Phytotoxicity Assay

Objective: To assess the phytotoxic effects of Aspinolide B on plant seedlings.

Materials:

-

Purified Aspinolide B

-

Plant seeds (e.g., Arabidopsis thaliana, lettuce)

-

Agar plates or filter paper in Petri dishes

-

Growth chamber with controlled light and temperature

Procedure:

-

Preparation of Test Solutions: Prepare different concentrations of Aspinolide B in a suitable solvent (e.g., DMSO) and then dilute in sterile water or plant growth medium.

-

Seed Germination Assay:

-

Place seeds on agar plates or filter paper moistened with the Aspinolide B test solutions.

-

Incubate in a growth chamber under controlled conditions.

-

Measure the germination rate and radicle length after a defined period (e.g., 3-7 days).

-

-

Seedling Growth Assay:

-

Grow seedlings in a hydroponic system or on agar plates.

-

Apply Aspinolide B solutions to the growth medium.

-

Observe for signs of phytotoxicity such as chlorosis, necrosis, and growth inhibition.

-

Measure root and shoot length and biomass after a defined period.

-

Potential Applications and Future Directions

The multifaceted biological activities of Aspinolide B present exciting opportunities for its application in various fields.

-

Biofungicides: Its potent antifungal activity against plant pathogens makes it a promising candidate for the development of novel, environmentally friendly biofungicides for sustainable agriculture.

-

Drug Discovery: The unique 10-membered lactone scaffold of Aspinolide B could serve as a template for the synthesis of new antifungal drugs with novel mechanisms of action, which is crucial in the face of growing antifungal resistance.

-

Plant Biostimulants: Its ability to prime plant defenses suggests its potential use as a biostimulant to enhance crop resilience to a broad range of biotic stresses.

Future research should focus on elucidating the precise molecular targets of Aspinolide B in both pathogenic fungi and plants. A deeper understanding of its mechanism of action will be critical for optimizing its application and for the rational design of more potent and selective derivatives. Furthermore, exploring the regulation of the aspinolide biosynthetic pathway in Trichoderma could lead to strategies for enhancing its production for commercial purposes.

Conclusion

Aspinolide B is a compelling example of the chemical ingenuity of fungi and the critical role of secondary metabolites in shaping microbial communities and plant-microbe interactions. Its dual function as a direct antagonist and an indirect defender of plants highlights its ecological significance and its potential for biotechnological applications. The continued exploration of Aspinolide B and other fungal natural products will undoubtedly uncover new solutions for the challenges facing agriculture and medicine.

References

- Izquierdo-Bueno, J. A., Lindo, L., Malmierca, M. G., Cardoza, R. E., McCormick, S. P., Alexander, N. J., ... & Gutiérrez, S. (2018). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Fungal Genetics and Biology, 118, 1-13.

-

Malmierca, M. G., Cardoza, R. E., Alexander, N. J., McCormick, S. P., Collado, I. G., & Gutiérrez, S. (2015). Novel aspinolide production by Trichoderma arundinaceum with a potential role in Botrytis cinerea antagonistic activity and plant defence priming. Environmental Microbiology, 17(4), 1103-1118. [Link]

- Keller, N. P. (2019). Fungal secondary metabolism: from biochemistry to genomics. Nature Reviews Microbiology, 17(3), 167-180.

- Lindo, L., Malmierca, M. G., Izquierdo-Bueno, J. A., McCormick, S. P., Cardoza, R. E., & Gutiérrez, S. (2018). The terpene-polyketide cross-pathway in Trichoderma arundinaceum is regulated by the trichothecene-dependent transcription factor Tri6. Fungal Genetics and Biology, 114, 25-38.

-

Malmierca, M. G., McCormick, S. P., Cardoza, R. E., Alexander, N. J., Monte, E., & Gutiérrez, S. (2016). Trichothecenes and aspinolides produced by Trichoderma arundinaceum regulate expression of Botrytis cinerea genes involved in virulence and growth. Environmental Microbiology, 18(11), 3991-4004. [Link]

-

Proctor, R. H., McCormick, S. P., Kim, H. S., Cardoza, R. E., & Gutiérrez, S. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Applied Microbiology and Biotechnology, 106(21), 7249-7264. [Link]

- Fuchser, J., & Zeeck, A. (1997). Aspinolides and aspinonene/aspyrone co-metabolites, new pentaketides from Aspergillus ochraceus. European Journal of Organic Chemistry, 1997(1), 87-95.

- Malmierca, M. G., Izquierdo-Bueno, J. A., Lindo, L., Cardoza, R. E., & Gutiérrez, S. (2014). Aspinolides from Trichoderma arundinaceum: from gene cluster to biological activity. Mycotoxin Research, 30(4), 227-235.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel aspinolide production by Trichoderma arundinaceum with a potential role in Botrytis cinerea antagonistic activity and plant defence priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of Trichoderma Trichothecenes in the Biocontrol Activity and Induction of Plant Defense-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. old.geneticagraria.it [old.geneticagraria.it]

An In-Depth Technical Guide to Elucidating the Antifungal Mechanism of Aspinolide B

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of Aspinolide B's Antifungal Action

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates an urgent and innovative approach to the discovery and development of novel therapeutic agents. Within the vast chemical diversity of natural products, fungal secondary metabolites represent a promising reservoir of bioactive compounds. Aspinolide B, a 10-membered polyketide lactone produced by fungi such as Aspergillus ochraceus and the biocontrol agent Trichoderma arundinaceum, has emerged as a molecule of interest due to its documented antifungal properties.[1][2][3] However, the precise mechanism by which Aspinolide B exerts its antifungal effects remains a scientific terra incognita.

This technical guide is crafted for the researcher at the frontier of antifungal drug discovery. It eschews a rigid, prescriptive format in favor of a logical, investigative framework designed to systematically unravel the core antifungal mechanism of Aspinolide B. As Senior Application Scientists, we recognize that the path to mechanistic understanding is not linear. Therefore, this document synthesizes established principles of mycology and pharmacology with a practical, step-by-step experimental roadmap. We will propose a plausible, multi-faceted hypothesis for Aspinolide B's mode of action, grounded in its structural resemblance to other bioactive polyketides, and then delineate the rigorous experimental protocols required to validate or refute each facet of this hypothesis. Our approach is rooted in the principles of scientific integrity, ensuring that each proposed experiment is a self-validating system, providing clear, interpretable data that will collectively illuminate the molecular intricacies of Aspinolide B's antifungal activity.

Part 1: The Subject - Aspinolide B and its Biosynthetic Origins

Aspinolide B is a pentaketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs).[2] Its biosynthesis involves the iterative condensation of acetate units to form a poly-β-keto chain, which then undergoes cyclization and modification to yield the characteristic 10-membered lactone ring.[4] In Trichoderma arundinaceum, two PKS genes, asp1 and asp2, have been identified as essential for aspinolide biosynthesis.[1][3] The polyketide nature of Aspinolide B is significant, as many clinically important antifungal agents, including the polyene macrolide Amphotericin B, are also derived from this biosynthetic pathway. This shared heritage provides a logical starting point for our mechanistic investigation.

Part 2: A Proposed Mechanism of Action - A Multi-pronged Assault on Fungal Homeostasis

Given the lack of direct mechanistic studies on Aspinolide B, we propose a primary hypothesis centered on the disruption of the fungal cell membrane, a well-established target for polyketide antifungals. We further postulate that this initial membrane perturbation may trigger a cascade of secondary effects, including cell wall stress and the induction of programmed cell death. This multi-pronged hypothesis provides a robust framework for a comprehensive investigation.

Hypothetical Mechanism of Aspinolide B's Antifungal Action:

-

Primary Action: Destabilization of the Fungal Cell Membrane. We hypothesize that, akin to other polyketide lactones, Aspinolide B integrates into the fungal cell membrane, disrupting its integrity and fluidity. This could be through direct interaction with ergosterol, the principal sterol in fungal membranes, or through a more general perturbation of the lipid bilayer.

-

Secondary Consequences:

-

Cell Wall Stress: The compromised plasma membrane would likely impose stress on the adjacent cell wall, potentially leading to compensatory chitin synthesis or structural weakening.

-

Induction of Oxidative Stress and Apoptosis: The disruption of membrane-associated processes, such as the electron transport chain, could lead to the generation of reactive oxygen species (ROS), a known trigger for programmed cell death (apoptosis) in fungi.

-

The following sections will detail the experimental workflows designed to systematically test each component of this proposed mechanism.

Part 3: Experimental Workflows for Mechanistic Elucidation

This section provides a logical sequence of experiments, from initial characterization of antifungal activity to in-depth analysis of cellular targets.

Workflow 1: Foundational Antifungal Susceptibility Testing

The initial step is to quantify the antifungal potency of Aspinolide B against a panel of clinically relevant fungal pathogens. This establishes a baseline for subsequent mechanistic assays.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts and M38-A2 for filamentous fungi).[5][6][7][8]

Principle: The broth microdilution method is used to determine the lowest concentration of Aspinolide B that inhibits the visible growth of a fungus (MIC). Subsequent subculturing onto drug-free agar determines the lowest concentration that results in a 99.9% reduction in viability (MFC).

Step-by-Step Methodology:

-

Fungal Inoculum Preparation:

-

For yeasts (e.g., Candida albicans), grow the strain in Sabouraud Dextrose Broth overnight at 35°C. Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium. Adjust the cell density to 1-5 x 10^6 cells/mL using a hemocytometer or spectrophotometer. Dilute this suspension to achieve a final inoculum of 0.5-2.5 x 10^3 cells/mL in the assay wells.[9]

-

For filamentous fungi (e.g., Aspergillus fumigatus), grow the strain on Potato Dextrose Agar for 7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Wash the conidia and resuspend in RPMI-1640 medium. Adjust the conidial suspension to 0.4-5 x 10^4 conidia/mL.[8]

-

-

Preparation of Aspinolide B Dilutions:

-

Prepare a stock solution of Aspinolide B in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of Aspinolide B in RPMI-1640 medium in a 96-well microtiter plate to achieve a final volume of 100 µL per well. The concentration range should be sufficient to span the expected MIC.

-

-

Inoculation and Incubation:

-

MIC Determination:

-

The MIC is the lowest concentration of Aspinolide B at which there is a significant inhibition of visible growth compared to the growth control.

-

-

MFC Determination:

-

Following MIC determination, aliquot 100 µL from each well showing no visible growth (at and above the MIC) and spread onto Sabouraud Dextrose Agar plates.

-

Incubate the plates at 35°C for 24-48 hours.

-

The MFC is the lowest concentration that results in no more than three colonies, corresponding to a 99.9% killing activity.[10]

-

Data Presentation:

| Fungal Species | Aspinolide B MIC (µg/mL) | Aspinolide B MFC (µg/mL) | MFC/MIC Ratio |

| Candida albicans | |||

| Aspergillus fumigatus | |||

| Cryptococcus neoformans |

Interpretation: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.

Workflow 2: Investigating Cell Membrane and Cell Wall Integrity

This workflow directly addresses our primary hypothesis by assessing the impact of Aspinolide B on the fungal cell envelope.